molecular formula C18H17ClN2O4S B13818518 3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid CAS No. 461397-53-5

3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid

Cat. No.: B13818518
CAS No.: 461397-53-5
M. Wt: 392.9 g/mol
InChI Key: VRLQATVFRLOYDI-UHFFFAOYSA-N
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Description

3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-substituted phenoxy group, a carbamothioylamino group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Phenoxyacetyl Intermediate: The reaction between 4-chloro-3-methylphenol and chloroacetic acid under basic conditions forms the phenoxyacetyl intermediate.

    Introduction of the Carbamothioylamino Group: The phenoxyacetyl intermediate is then reacted with thiourea to introduce the carbamothioylamino group.

    Coupling with Methylbenzoic Acid: Finally, the intermediate is coupled with 4-methylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A herbicide with similar structural features.

    2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid: Another compound with a phenoxyacetyl group.

    4-(4-Chloro-3-methylphenoxy)benzoic acid: Shares the phenoxy and benzoic acid moieties.

Uniqueness

3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid is unique due to the presence of the carbamothioylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

461397-53-5

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

3-[[2-(4-chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid

InChI

InChI=1S/C18H17ClN2O4S/c1-10-3-4-12(17(23)24)8-15(10)20-18(26)21-16(22)9-25-13-5-6-14(19)11(2)7-13/h3-8H,9H2,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI Key

VRLQATVFRLOYDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)COC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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